REACTION_CXSMILES
|
[OH-].[Na+].[S:3]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:12]([O:15]C3CCCCO3)[CH2:13][OH:14])[CH:10]=[CH:11][C:4]1=2.Cl.[CH2:23]([N:25]([CH2:28][CH2:29][Cl:30])[CH2:26][CH3:27])[CH3:24].Cl>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.C(O)C.CC(C)=O.O.C1(C)C=CC=CC=1>[ClH:30].[S:3]1[CH:7]=[CH:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:15])[CH2:13][O:14][CH2:24][CH2:23][N:25]([CH2:28][CH3:29])[CH2:26][CH3:27])[CH:10]=[CH:11][C:4]1=2 |f:0.1,3.4,6.7,13.14|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
(-)-2-(benzo[b]thiophen-5-yl)-2-(tetrahydropyranyloxy)ethanol
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=C(C=C2)C(CO)OC2OCCCC2
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CCCl
|
Name
|
|
Quantity
|
610 mg
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
solution
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
after which the mixture was stirred at 25° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
after which the organic layer formed
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 30 ml of toluene
|
Type
|
CUSTOM
|
Details
|
the extract obtained
|
Type
|
CUSTOM
|
Details
|
previously separated
|
Type
|
WASH
|
Details
|
the mixture was washed with water
|
Type
|
ADDITION
|
Details
|
Thereafter, 60 ml of water was added to the organic layer
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added 40 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer formed
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
washed successively with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
STIRRING
|
Details
|
The solution was stirred at 20° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the crystals thus separated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C2=C(C=C1)C=C(C=C2)C(COCCN(CC)CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.7 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |